2-Butylfuran

概要

説明

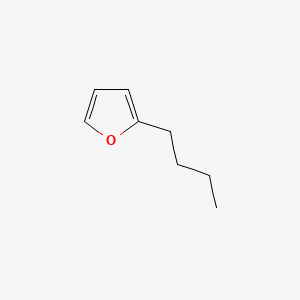

2-Butylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a butyl group at the second position. Its molecular formula is C8H12O, and it has a molecular weight of 124.18 g/mol . This compound is found in various plant species and some cooked foods, contributing to their aroma .

準備方法

Synthetic Routes and Reaction Conditions: 2-Butylfuran can be synthesized through several methods, including the cyclization of appropriate precursors. One common method involves the cyclization of 1,4-diketones in the presence of an acid catalyst. Another method includes the use of palladium-catalyzed cycloisomerization of enyne acetates .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cyclization of butyl-substituted precursors under controlled conditions. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, has been reported to enhance the yield and selectivity of the desired product .

化学反応の分析

Types of Reactions: 2-Butylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyl-substituted furanones.

Reduction: Reduction reactions can convert it to butyl-substituted tetrahydrofurans.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

Oxidation: Butyl-substituted furanones.

Reduction: Butyl-substituted tetrahydrofurans.

Substitution: Various butyl-substituted furan derivatives depending on the substituent introduced.

科学的研究の応用

Applications in Food Science

2-Butylfuran is notably present in various cooked foods and contributes to their aroma profiles. It has been identified in chicken, coffee, cranberry, pork, and tomato . Its presence in food is significant due to its sensory properties, which enhance flavor profiles.

Aroma Profile

This compound has a medium strength odor characterized as spicy. This compound plays a role in the aroma of buckwheat tea and other culinary applications .

Analytical Methods for Detection

Recent studies have focused on developing analytical methods for detecting this compound in food matrices. A notable method involves solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (SPME-GC-MS/MS). This method allows for the simultaneous analysis of furan and its derivatives, including this compound, ensuring accurate detection and quantification in complex food samples .

Table 1: Detection Parameters for this compound

| Compound | Retention Time (min) | Precursor Ion (m/z) | Quantitation Ion (m/z) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | 8.3 | 124 | 81 | 20 |

Chemical Synthesis and Reagent Applications

In synthetic organic chemistry, this compound serves as a reagent in the arylation of heteroarenes. This application is significant in the development of pharmaceuticals and agrochemicals, where heteroaromatic compounds are crucial . The ability to modify the furan ring allows for the creation of diverse chemical entities with potential biological activity.

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its safety profile. Studies have indicated that furan and its derivatives can exhibit toxicological effects. For instance, research on furan's carcinogenic potential highlights the need for careful evaluation of compounds like this compound . Understanding the metabolic pathways and potential toxic effects is crucial for ensuring safety in food applications.

Case Study: Toxicity Evaluation

A study evaluated the toxicity of furan derivatives in rats over a two-year period. The findings indicated significant liver lesions and an increased incidence of cholangiocarcinoma among treated groups . Such studies underscore the importance of assessing both the benefits and risks associated with compounds like this compound.

作用機序

The mechanism by which 2-Butylfuran exerts its effects involves its interaction with various molecular targets. In biological systems, it acts as a metabolite and can participate in metabolic pathways. Its role as a flavoring agent is attributed to its ability to interact with olfactory receptors, contributing to the perception of aroma .

類似化合物との比較

- 2-Methylfuran

- 2-Ethylfuran

- 2,5-Dimethylfuran

- 2-Pentylfuran

Comparison: 2-Butylfuran is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties compared to its analogs. For instance, 2-Methylfuran and 2-Ethylfuran have shorter alkyl chains, resulting in different reactivity and aroma profiles. 2,5-Dimethylfuran and 2-Pentylfuran, on the other hand, have different substitution patterns, leading to variations in their chemical behavior and applications .

生物活性

2-Butylfuran, a furan derivative, has garnered attention in various fields due to its biological activities and potential implications in health and food safety. This article reviews the biological activity of this compound, encompassing its toxicity, metabolic pathways, and effects on human health, supported by empirical data and case studies.

This compound (C8H12O) is a colorless liquid with a distinctive odor. It is primarily used in the synthesis of various chemical compounds and as a flavoring agent in food products. The structural formula is depicted as follows:

Acute and Chronic Toxicity

Research indicates that this compound exhibits significant toxicity, particularly when metabolized in vivo. A study highlighted the irreversible binding of furan derivatives to tissues, which can lead to severe health consequences. For instance, in a two-year study involving rats, administration of furan at varying doses resulted in notable liver damage and an increased incidence of liver tumors, including cholangiocarcinoma and hepatocellular carcinoma .

The following table summarizes the findings from toxicological studies:

| Study | Dosage (mg/kg) | Findings |

|---|---|---|

| Burka et al., 1991 | 2, 4, 8 (5 days/week) | Liver lesions; cholangiocarcinoma incidence |

| NTP, 1993 | 30 (5 days/week) | 100% incidence of cholangiocarcinoma; significant hepatocellular carcinoma cases |

These findings suggest that exposure to furan and its derivatives may pose serious health risks due to their carcinogenic potential.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which activate the compound into reactive metabolites that can bind to DNA, leading to mutagenic effects. Studies have shown that human liver cells oxidize furan at rates comparable to rat hepatocytes, indicating a potential risk for human exposure .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Interaction : Reactive metabolites can form adducts with DNA, potentially leading to mutations.

- Oxidative Stress : The compound induces oxidative stress through the activation of cytotoxic enzymes.

- Cell Proliferation : Furan exposure has been linked to the activation of proto-oncogenes, contributing to tumorigenesis .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound. In vitro tests demonstrated that it possesses moderate antibacterial activity against several pathogenic strains. For example:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in food preservation and safety.

Antioxidant Properties

Research has also indicated that this compound exhibits antioxidant properties. A study assessed its ability to scavenge free radicals and protect cellular components from oxidative damage. The results showed a dose-dependent response, highlighting its potential as a natural antioxidant agent .

特性

IUPAC Name |

2-butylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZIYQNUCXUJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073340 | |

| Record name | Furan, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Spicy aroma | |

| Record name | 2-Butylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

139.00 to 140.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Butylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Butylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.890 | |

| Record name | 2-Butylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4466-24-4 | |

| Record name | 2-Butylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81JV9ZYK0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-butylfuran, and where is it found?

A1: this compound is a volatile organic compound belonging to the furan class. It is characterized by a five-membered aromatic ring with an oxygen atom and a butyl group attached to the second carbon. While not extensively studied as a standalone compound, this compound has been identified as a significant volatile component in several food sources and natural processes. For instance, it contributes to the distinct aroma profiles of cooked black rice [] and jellyfish protein hydrolysates [].

Q2: How does this compound form in food systems?

A2: Research suggests that this compound can form from lipid oxidation products during thermal processing, particularly in foods rich in polyunsaturated fatty acids. Specifically, it arises from the degradation of 2-octenal, an unsaturated aldehyde, in the presence of amino acids. [] This process highlights the complex interplay of components during food processing and their impact on flavor development.

Q3: Are there differences in this compound formation under various processing conditions?

A3: Yes, the formation of this compound appears sensitive to processing conditions. A study comparing different milling degrees of black rice revealed variations in this compound concentrations in both raw and cooked samples, indicating an influence of processing on its formation and retention. []

Q4: Beyond its presence in food, are there other sources or applications of this compound?

A4: While research primarily identifies this compound in food-related contexts, one study explores its production through a chemical synthesis pathway. This approach, aiming to synthesize optically active heteroaromatic compounds, highlights the potential for controlled production of this compound for specific applications beyond its natural occurrence. []

Q5: Does this compound contribute to the overall aroma profile of foods?

A5: While specific sensory descriptions are limited in the provided research, the presence of this compound alongside other volatile compounds in black rice and jellyfish protein hydrolysates suggests its contribution to their overall aroma profile. Further research focusing on sensory analysis is needed to fully characterize its odor properties and potential impact on food flavor.

Q6: Are there any studies on the potential biological activity of this compound?

A6: The provided research primarily focuses on the identification and formation of this compound in various contexts. There is no mention of specific studies investigating its potential biological activities or applications.

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) appears to be the primary analytical technique employed for identifying and quantifying this compound in the provided research papers. This method allows for separating, identifying, and measuring individual volatile compounds within complex mixtures. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。